molecular formula C11H14N2O3 B2612514 1-(2,5-Dimethoxyphenyl)imidazolidin-2-one CAS No. 1140241-86-6

1-(2,5-Dimethoxyphenyl)imidazolidin-2-one

Cat. No. B2612514
M. Wt: 222.244
InChI Key: CQXSEAHZRBTNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of imidazolidin-2-ones, including “1-(2,5-Dimethoxyphenyl)imidazolidin-2-one”, often involves the acid-catalyzed reaction of ureas with aromatic and heterocyclic nucleophiles . This method allows for the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring . The synthesis of imidazolidin-2-ones from cyclic precursors is less common due to limitations such as a multi-stage process, low product yield, and the inability to obtain large series .

Scientific Research Applications

Stereoselectivity in Pharmaceutical Synthesis

Imidazolidin-4-ones, including structures related to 1-(2,5-Dimethoxyphenyl)imidazolidin-2-one, are utilized as skeletal modifications in bioactive oligopeptides. These modifications serve as proline surrogates or protect the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. Research demonstrates unexpected stereoselectivity in the synthesis of imidazolidin-4-one from primaquine alpha-aminoamides and substituted benzaldehydes, highlighting the role of intramolecular hydrogen bonds in this process (Ferraz et al., 2007).

Catalysis in Organic Synthesis

1-Methyl-imidazolidin-2-one and its derivatives have been employed in gold(I)-catalyzed intermolecular hydroamination of 1-alkenes, showcasing high efficiency and regioselectivity. This application underscores the potential of imidazolidin-2-ones in facilitating complex catalytic transformations in organic synthesis (Zhang et al., 2009).

Inhibitors in Medicinal Chemistry

Imidazolidin-2-one derivatives have been identified as potent inhibitors in various pharmacological studies. For instance, 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones were discovered as a new class of inhibitors of lck kinase, an enzyme crucial in T-cell activation and signaling pathways. This discovery opens avenues for therapeutic applications targeting immune responses and cancer (Snow et al., 2002).

Anti-Alzheimer's Research

N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives have been synthesized and evaluated for anti-Alzheimer's activity. These compounds, designed based on the structure of donepezil, a leading Alzheimer's drug, demonstrate the utility of imidazolidin-2-ones in developing new treatments for neurodegenerative diseases (Gupta et al., 2020).

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-15-8-3-4-10(16-2)9(7-8)13-6-5-12-11(13)14/h3-4,7H,5-6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXSEAHZRBTNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethoxyphenyl)imidazolidin-2-one

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